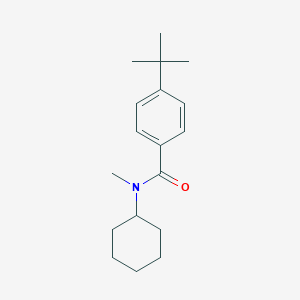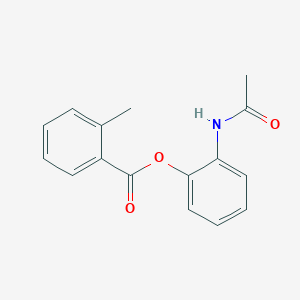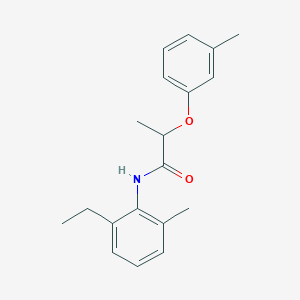![molecular formula C24H26N2O2 B250152 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B250152.png)
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide, also known as BAA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BAA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorders, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to protect neurons from oxidative stress and reduce beta-amyloid protein accumulation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its diverse range of biological activities, which makes it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide research. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Another direction is to investigate its safety and efficacy in humans, which may lead to its clinical use. Additionally, future studies may explore the potential of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide as a drug delivery system or as a tool for imaging and diagnosis. Overall, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has shown great promise in scientific research and has the potential to make a significant impact in the field of medicine.
Synthesis Methods
The synthesis of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide involves the reaction between 4-(diethylamino)benzaldehyde and 4-bromobiphenyl in the presence of a base, followed by the addition of N-(tert-butoxycarbonyl)-glycine. The resulting product is then deprotected using trifluoroacetic acid to yield 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide. This method has been reported to provide high yields and purity of 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(biphenyl-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)18-28-23-16-10-20(11-17-23)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI Key |
HPCAHWWGRSSBRZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)

![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)